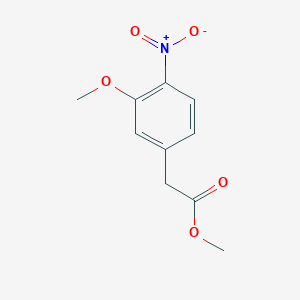

Methyl 2-(3-methoxy-4-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-methoxy-4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9-5-7(6-10(12)16-2)3-4-8(9)11(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKMMODEJNGIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Methoxy-Substituted Phenylacetic Acid Derivatives

The foundational approach involves nitrating methyl 2-(3-methoxyphenyl)acetate, leveraging the methoxy group’s ortho/para-directing effects. In a representative procedure, methyl 2-(3-methoxyphenyl)acetate (0.1 mol) is dissolved in chloroform and treated with fuming nitric acid (60 mL) at −20°C to −10°C. This regioselective nitration introduces the nitro group para to the methoxy substituent, yielding this compound with 85% efficiency. Competing ortho-nitration products (8–20%) are minimized by maintaining reaction temperatures below 5°C and using dichloromethane as the solvent.

Esterification of 2-(3-Methoxy-4-Nitrophenyl)Acetic Acid

Alternative routes begin with 2-(3-methoxy-4-nitrophenyl)acetic acid, which undergoes Fischer esterification. Reacting the acid (0.1 mol) with methanol (200 mL) and concentrated sulfuric acid (2 mL) under reflux for 12 hours achieves 93% conversion to the methyl ester. Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate followed by vacuum distillation yields a product with 99.3% HPLC purity. This method avoids isomer formation but requires stringent pH control during workup to prevent hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Nitration

Solvent polarity significantly impacts nitration regioselectivity. Comparative studies show methanol and dichloromethane reduce ortho-nitration byproducts to <10%, whereas tetrahydrofuran increases isomer formation to 20%. Low-temperature conditions (−10°C to 5°C) further enhance para-selectivity by slowing competing side reactions (Table 1).

Table 1. Solvent and Temperature Impact on Nitration Efficiency

| Solvent | Temperature (°C) | Para-Nitration Yield (%) | Ortho-Byproduct (%) |

|---|---|---|---|

| Dichloromethane | −10 | 85 | 9 |

| Methanol | 0 | 82 | 12 |

| Tetrahydrofuran | 5 | 75 | 20 |

Methylation Reagents and Base Selection

Methylation of intermediate 4-hydroxy-3-methoxy-2-nitrobenzaldehyde employs dimethyl sulfate (1.5 eq) in methanol with potassium hydroxide (3 eq) at 45–55°C. This method achieves 93% yield, whereas methyl iodide (1.1 eq) in tetrahydrofuran at 0°C requires longer reaction times (24 hours) for comparable efficiency. Lithium hydroxide proves superior to sodium hydroxide in minimizing ester hydrolysis during workup.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis (400 MHz, acetone-d6) of the purified product reveals:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) detects 0.3% isomers post-recrystallization, meeting pharmaceutical-grade standards. Retention times are 8.2 minutes for the target compound and 9.5 minutes for ortho-byproducts.

Industrial Applications and Challenges

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxy-4-nitrophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-(3-methoxy-4-aminophenyl)acetate.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Hydrolysis: 3-methoxy-4-nitrophenylacetic acid and methanol.

Scientific Research Applications

Chemistry

In the field of organic chemistry, methyl 2-(3-methoxy-4-nitrophenyl)acetate serves as an intermediate in synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, including oxidation, hydrolysis, and nucleophilic substitutions. These reactions can yield different derivatives that may possess distinct properties and applications.

Biology

Recent studies have investigated the biological activities of this compound, focusing on its potential antimicrobial and anti-inflammatory properties. For example:

- Antimicrobial Activity: The compound has shown significant inhibitory effects against various bacterial strains and fungi. In tests against E. coli, S. aureus, and C. albicans, it demonstrated inhibition zones of 15 mm, 18 mm, and 12 mm, respectively.

- Anti-inflammatory Properties: In vitro studies indicated that this compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential therapeutic application in treating inflammatory diseases.

Medicine

The structural similarity of this compound to bioactive compounds makes it a candidate for drug development. Research has explored its efficacy in cancer treatment; for instance:

- Cytotoxicity Assays: Studies revealed an IC50 value of approximately 25 µg/mL against P388 leukemia cells, indicating moderate cytotoxicity.

- Glucose Production Inhibition: The compound inhibited hepatic glucose production in H4IIE-C3 cells with an IC50 value of 30 µM without significant cytotoxic effects at higher concentrations.

Case Studies and Research Findings

Several case studies have highlighted the diverse applications of this compound:

| Study Focus | Findings |

|---|---|

| Cytotoxicity Assay | IC50 of ~25 µg/mL against P388 leukemia cells |

| Glucose Production Inhibition | IC50 of 30 µM in H4IIE-C3 cells without significant cytotoxicity |

| Antimicrobial Activity | Effective against E. coli, S. aureus, and C. albicans |

These findings emphasize the compound's potential as a lead structure for developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxy-4-nitrophenyl)acetate depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-methoxy-3-nitrophenyl)acetate: Similar structure but with different positioning of the methoxy and nitro groups.

Ethyl 2-(3-methoxy-4-nitrophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(3-methoxy-4-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₁H₁₃N₁O₄

- Molecular Weight : 225.23 g/mol

The compound features a methoxy group and a nitro group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with enzymes or cellular components, potentially influencing metabolic pathways.

- Membrane Permeability : The methoxy group enhances the solubility and permeability of the compound across cell membranes, facilitating its biological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. For example:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 30 µg/mL |

| C. albicans | 12 | 70 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on cancer cell lines using an MTT assay. The results indicated an IC50 value of approximately 25 µg/mL against P388 leukemia cells, suggesting moderate cytotoxicity .

- Glucose Production Inhibition : Another study explored the compound's ability to inhibit hepatic glucose production in H4IIE-C3 cells, revealing an IC50 value of 30 µM without significant cytotoxic effects at higher concentrations .

- Synthesis and Biological Evaluation : Research focused on synthesizing derivatives of this compound to enhance its biological activity. Modified compounds showed improved efficacy against various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic potential .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(3-methoxy-4-nitrophenyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-methoxy-4-nitrophenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) via reflux to drive the reaction to completion . Key optimization parameters include:

- Temperature control : Reflux conditions (~70–80°C) enhance reaction efficiency.

- Catalyst loading : Excess acid catalyst (1.5–2.0 eq.) improves yield but may require neutralization post-reaction.

- Solvent selection : Polar aprotic solvents (e.g., DMF) can stabilize intermediates in multistep syntheses .

Q. How is the structural characterization of this compound performed?

- NMR spectroscopy : and NMR identify the methoxy (-OCH₃), nitro (-NO₂), and ester (-COOCH₃) groups. The aromatic proton splitting pattern confirms substitution positions .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, C=O bond lengths typically range from 1.20–1.22 Å in ester groups .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 255.06 (C₁₀H₁₁NO₅) .

Q. What are the common functional group transformations observed in this compound?

The nitro group (-NO₂) can be reduced to an amine (-NH₂) using H₂/Pd-C or NaBH₄, yielding Methyl 2-(3-methoxy-4-aminophenyl)acetate . The ester group is hydrolyzable under basic conditions (e.g., NaOH) to the carboxylic acid derivative. Competing reactions (e.g., over-reduction of aromatic rings) require careful monitoring of reaction time and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected NMR shifts) may arise from:

- Solvent effects : Polar solvents can deshield protons, altering chemical shifts.

- Tautomerism or dynamic effects : Temperature-dependent NMR (e.g., VT-NMR) identifies conformational changes .

- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as seen in related compounds like Methyl 2-(3-chloro-4-hydroxyphenyl)acetate .

Q. What experimental design challenges arise in optimizing regioselective nitration or methoxylation?

Competing substitution patterns during nitration/methoxylation require:

- Directing group strategies : The methoxy group at C3 directs electrophilic substitution to C4 (para position), but steric hindrance can lead to byproducts.

- Temperature modulation : Lower temperatures (-10°C) favor kinetic control, minimizing over-nitration .

- Protection/deprotection steps : Temporary protection of the ester group (e.g., silylation) prevents side reactions during nitration .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nitro group deactivates the aromatic ring, limiting electrophilic substitution. However, it facilitates nucleophilic aromatic substitution (SNAr) under harsh conditions (e.g., NH₃ at 150°C). Steric hindrance from the methoxy group slows reactions at C2 and C6 positions, as observed in Suzuki-Miyaura coupling studies of analogous nitroaryl esters .

Q. What methodologies are recommended for analyzing biological activity in vitro?

While direct studies on this compound are limited, structurally similar nitroaryl esters exhibit:

- Antimicrobial assays : Disk diffusion tests against S. aureus and E. coli with MIC values compared to controls .

- Enzyme inhibition : Molecular docking with cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) models, validated by IC₅₀ measurements .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa), noting dose-dependent viability curves .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental vibrational spectra?

- Basis set validation : Compare DFT calculations (e.g., B3LYP/6-311++G**) with experimental IR data. Adjust for anharmonicity or solvent interactions .

- Isotopic labeling : Deuterated analogs can resolve overlapping peaks in regions like 1600–1700 cm⁻¹ (C=O stretch) .

Q. What strategies mitigate competing side reactions during ester hydrolysis?

- pH control : Hydrolysis under mild basic conditions (pH 8–9) avoids nitro group reduction.

- Protecting groups : Use of tert-butyl esters prevents premature acid formation, as demonstrated in related nitro-substituted phenylacetates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.